6,8-Diprenylgenistein

Description

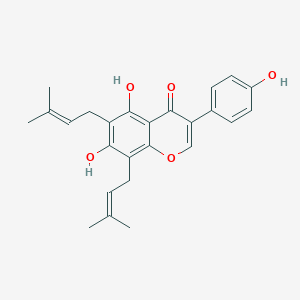

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHYSPNEUSDFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314991 | |

| Record name | 6,8-Diprenylgenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51225-28-6 | |

| Record name | 6,8-Diprenylgenistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Diprenylgenistein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Diprenylgenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-DIPRENYLGENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLK2TR6W3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6,8-Diprenylgenistein: A Comprehensive Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein is a prenylated isoflavonoid, a class of compounds known for their significant biological activities. As a derivative of genistein, it has garnered increasing interest within the scientific community for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-obesity properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant species, predominantly within the Leguminosae (Fabaceae) and Moraceae families. The concentration and presence of this compound can vary depending on the plant part, geographical location, and extraction methodology. Key botanical sources are detailed below.

Table 1: Natural Sources and Quantitative Data of this compound

| Plant Species | Family | Plant Part(s) | Reported Concentration/Yield | Citation(s) |

| Cudrania tricuspidata | Moraceae | Fruits | Up to 5.4% in 70% ethanol extract | [1] |

| Derris scandens | Fabaceae | Stems | 280 mg from 4 g of a fractionated extract | [2] |

| Flemingia macrophylla | Fabaceae | Roots | Not specified | [3] |

| Glycyrrhiza uralensis | Fabaceae | Aerial Parts, Roots, Rhizomes | Present, but quantitative data not specified | [4][5] |

| Euchresta horsfieldii | Fabaceae | Not specified | Not specified | [6] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for achieving high purity and yield.

Protocol 1: Bioassay-Guided Isolation from Derris scandens Stems

This method utilizes a bioassay-guided fractionation approach to isolate compounds with topoisomerase II poison activity, including this compound.[2][7]

1. Extraction:

-

Air-dried and powdered stems of Derris scandens are subjected to extraction with ethyl acetate.

2. Fractionation (Vacuum-Liquid Chromatography):

-

The crude ethyl acetate extract is subjected to vacuum-liquid chromatography (VLC) on silica gel.

-

A gradient elution is performed using a mixture of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

This process yields multiple fractions.

3. Bioassay and Selection:

-

The resulting fractions are tested for their topoisomerase II poison activity using a suitable bioassay (e.g., a yeast cell-based assay).

-

The most active fraction is selected for further purification.

4. Purification (Column Chromatography):

-

The selected active fraction is further purified by column chromatography over silica gel.

-

A gradient of n-hexane and ethyl acetate is used for elution.

-

The purity of the collected sub-fractions is monitored by thin-layer chromatography (TLC).

-

Sub-fractions containing the compound of interest are combined and concentrated to yield purified this compound.

Protocol 2: Isolation from Flemingia macrophylla Roots

This protocol involves a systematic solvent partitioning and chromatographic separation of the methanolic extract of Flemingia macrophylla roots.[3]

1. Extraction:

-

Dried roots of Flemingia macrophylla (7.7 kg) are extracted with 95% aqueous methanol (10 L, repeated 5 times) at room temperature.

-

The extracts are combined and concentrated under reduced pressure to yield a crude extract (654.0 g).

2. Solvent Partitioning:

-

The crude extract is partitioned between ethyl acetate (EtOAc; 2 L x 3) and water (H₂O; 2 L x 3). This yields an EtOAc layer (127.4 g) and a water layer (524.0 g).

-

The EtOAc layer is further partitioned between n-hexane (2 L) and 90% aqueous methanol (2 L x 3). This results in an n-hexane layer (35.5 g) and a methanol layer (91.9 g).

3. Further Fractionation and Purification:

-

The methanol layer, which contains the isoflavonoids, is then subjected to further chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, followed by preparative HPLC to isolate this compound.

Protocol 3: Isolation from Cudrania tricuspidata Fruits using Centrifugal Partition Chromatography (CPC)

This method provides a rapid, one-step purification of this compound from the n-hexane extract of Cudrania tricuspidata fruits.[8]

1. Extraction:

-

The fruits of Cudrania tricuspidata are extracted with n-hexane.

2. Centrifugal Partition Chromatography (CPC):

-

The n-hexane extract is subjected to CPC.

-

The solvent system used is a biphasic mixture of n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v).

-

The separation is performed in the ascending mode.

-

This one-step process can yield purified this compound within approximately 200 minutes.

Visualizing Methodologies and Pathways

General Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of 6,8-Diprenylgenistein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of 6,8-Diprenylgenistein, a diprenylated isoflavonoid with significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, metabolic engineering, and production of this valuable compound.

Introduction

This compound is a member of the prenylated isoflavonoid class of natural products, known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and phytoestrogenic effects. The addition of two prenyl groups to the genistein backbone significantly enhances its bioactivity. Understanding the enzymatic machinery responsible for this diprenylation is crucial for developing biotechnological production platforms for this compound and related compounds. This guide details the key enzymes, reaction steps, and experimental methodologies involved in its biosynthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid and isoflavonoid pathways. The core isoflavone structure, genistein, is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. The key steps converting genistein to this compound involve two sequential prenylation reactions catalyzed by distinct prenyltransferase enzymes. The primary source of the prenyl groups is dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The proposed biosynthetic pathway is a two-step process:

-

C-6 Prenylation of Genistein: The first step involves the attachment of a dimethylallyl group to the C-6 position of the genistein A-ring. This reaction is catalyzed by a specific isoflavone prenyltransferase.

-

C-8 Prenylation of 6-Prenylgenistein: The second prenylation occurs at the C-8 position of the 6-prenylgenistein intermediate, yielding the final product, this compound. This step is catalyzed by a second prenyltransferase, which may exhibit specificity for the already mono-prenylated substrate.

dot

Key Enzymes in the Biosynthesis

The prenylation steps are catalyzed by membrane-bound prenyltransferases belonging to the UbiA superfamily. Research has identified several key enzymes from the medicinal plant Sophora flavescens that are involved in the biosynthesis of prenylated flavonoids.

-

Sophora flavescens Genistein 6-Dimethylallyltransferase (SfG6DT): This enzyme has been shown to specifically catalyze the prenylation of genistein at the C-6 position, producing 6-prenylgenistein.[1]

-

Sophora flavescens Naringenin 8-Dimethylallyltransferase (SfN8DT-1): While the primary substrate for this enzyme is naringenin, some flavonoid prenyltransferases exhibit broader substrate specificity.[2][3][4][5] It is hypothesized that an enzyme with similar activity to SfN8DT-1 is responsible for the second prenylation step at the C-8 position of 6-prenylgenistein.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the prenylation of genistein and related flavonoids.

| Enzyme | Substrate | Apparent K_m (µM) | V_max | k_cat | Specific Activity (nmol h⁻¹ mg⁻¹ protein) | Reference |

| SfN8DT-1 | Naringenin | 55 | - | - | 1.38 ± 0.3 | [2] |

| SfN8DT-1 | DMAPP | 106 | - | - | - | [2] |

| SfG6DT | Genistein | - | - | - | 1.71 ± 0.3 (relative activity 100%) | [1] |

| LaPT1 | Genistein | - | - | - | - | [6] |

Note: Comprehensive kinetic data (V_max, k_cat) for the specific sequential prenylation leading to this compound is still an active area of research. The data presented is based on studies of individual prenylation steps on isoflavone substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Prenyltransferases

The heterologous expression of plant membrane-bound prenyltransferases is commonly performed in Saccharomyces cerevisiae (yeast) or Escherichia coli. The following protocol is a general guideline for expression in yeast and subsequent microsome isolation.

dot

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the prenyltransferase gene (e.g., SfG6DT) and clone it into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter (GAL1).

-

Yeast Transformation: Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Yeast Culture: Grow the transformed yeast cells in a selective synthetic complete medium lacking uracil (SC-Ura) with 2% (w/v) glucose at 30°C with shaking.

-

Induction of Gene Expression: When the culture reaches an OD600 of 0.6-0.8, harvest the cells by centrifugation, wash with sterile water, and resuspend in induction medium (SC-Ura with 2% (w/v) galactose) to induce protein expression. Incubate for 16-24 hours at 30°C.

-

Microsome Isolation:

-

Harvest the induced cells by centrifugation.

-

Wash the cell pellet with lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Resuspend the cells in lysis buffer containing protease inhibitors and lyse the cells by vortexing with glass beads.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 20% glycerol). Determine the protein concentration using a Bradford assay.

-

In Vitro Enzyme Assay

This protocol outlines a method to determine the activity of the expressed prenyltransferases.

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

100 µM Genistein (or 6-prenylgenistein)

-

200 µM DMAPP

-

50-100 µg of microsomal protein

Procedure:

-

Combine all reaction components except the microsomal protein in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the dried residue in methanol for LC-MS/MS analysis.

LC-MS/MS Analysis of Prenylated Isoflavones

This protocol provides a general method for the identification and quantification of the reaction products.

dot

Instrumentation and Conditions:

-

Liquid Chromatography System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would be to start with a low percentage of B and gradually increase it over 15-20 minutes to elute the more hydrophobic prenylated compounds.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often effective for flavonoids.

-

Data Acquisition:

-

MS1 Scan: Scan for the precursor ion of this compound ([M-H]⁻ at m/z 405.17).

-

MS/MS Scan: Fragment the precursor ion to obtain characteristic product ions for structural confirmation.

-

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical diversification of plant secondary metabolites. The identification and characterization of the key prenyltransferase enzymes open up possibilities for the metabolic engineering of microorganisms or plants to produce this and other valuable prenylated isoflavonoids on a larger scale. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway and explore its potential applications in medicine and biotechnology.

References

- 1. Kinetic Analysis of Sequential Multi-step Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A model study of sequential enzyme reactions and electrostatic channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

6,8-Diprenylgenistein: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,8-Diprenylgenistein, a prenylated isoflavone, has emerged as a promising natural compound with potent anti-cancer activities. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, focusing on its impact on key cellular processes including apoptosis, cell cycle progression, and metastasis. We have synthesized findings from multiple studies to offer a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanisms of Action

This compound and its closely related analog, 6,8-diprenylorobol, exert their anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are underpinned by the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by:

-

Upregulation of Pro-Apoptotic Proteins: A significant increase in the expression of Bax and Bim.

-

Downregulation of Anti-Apoptotic Proteins: A marked decrease in the levels of Bcl-2 and Bcl-xL.

-

Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), leading to the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels contribute to the apoptotic cascade.

-

Activation of p53: The tumor suppressor protein p53 is activated, further promoting apoptosis.

Cell Cycle Arrest

The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/G0 and G2/M phases. This is achieved through the upregulation of cell cycle inhibitors such as p21 and p27.

Inhibition of Metastasis and Lymphangiogenesis

This compound has demonstrated significant potential in inhibiting cancer metastasis. Its anti-metastatic action involves:

-

Inhibition of VEGF-A/VEGFR-2 Signaling: It suppresses the expression of Vascular Endothelial Growth Factor A (VEGF-A) in cancer cells and inhibits the activation of its receptor, VEGFR-2, in lymphatic endothelial cells.[1]

-

Downregulation of Downstream Effectors: Inhibition of key signaling molecules downstream of VEGFR-2, including FAK, PI3K, Akt, p38, and ERK.[1]

-

Suppression of HIF-1α: It inhibits the expression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of VEGF-A.[1]

Quantitative Data

The following tables summarize the quantitative data on the anti-cancer effects of this compound and 6,8-diprenylorobol.

Table 1: Cytotoxicity of 6,8-Diprenylorobol in Human Colon Cancer Cell Lines

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| LoVo | 6,8-Diprenylorobol | 24 | > 60 |

| 48 | ~50 | ||

| 72 | < 40 | ||

| HCT15 | 6,8-Diprenylorobol | 24 | > 60 |

| 48 | ~55 | ||

| 72 | < 40 |

Data extracted from Choi YJ, et al. (2021).[2]

Table 2: Effects of 6,8-Diprenylorobol on Apoptosis-Related Protein Expression in Colon Cancer Cells

| Protein | Treatment | Fold Change (vs. Control) |

| Cleaved PARP | 6,8-Diprenylorobol | Increased |

| Bax | 6,8-Diprenylorobol | Increased |

| Bim | 6,8-Diprenylorobol | Increased |

| Bcl-2 | 6,8-Diprenylorobol | Decreased |

| Cleaved Caspase-3 | 6,8-Diprenylorobol | Increased |

| Cleaved Caspase-7 | 6,8-Diprenylorobol | Increased |

| Cleaved Caspase-8 | 6,8-Diprenylorobol | Increased |

| Cleaved Caspase-9 | 6,8-Diprenylorobol | Increased |

| p53 | 6,8-Diprenylorobol | Increased |

| p21 | 6,8-Diprenylorobol | Increased |

| p27 | 6,8-Diprenylorobol | Increased |

Qualitative changes reported in Choi YJ, et al. (2021). Quantitative fold changes were not specified.[2]

Table 3: Effects of this compound on Lymphatic Endothelial Cell Proliferation, Migration, and Tube Formation

| Assay | Treatment | Inhibition (%) |

| Proliferation | 6,8-DG (10 µM) | Significant |

| Migration | 6,8-DG (10 µM) | Significant |

| Tube Formation | 6,8-DG (10 µM) | Significant |

Qualitative "significant" inhibition reported in Bae MG, et al. (2021). Specific percentages were not provided in the abstract.[1]

Signaling Pathways

This compound modulates multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound inhibits this pathway by decreasing the phosphorylation of Akt.[1][3] This leads to the downstream activation of pro-apoptotic factors and inhibition of cell growth.

References

Pharmacological Profile of 6,8-Diprenylgenistein: A Technical Guide

Abstract

6,8-Diprenylgenistein, a naturally occurring prenylated isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its anti-inflammatory and anti-cancer properties. This document details its mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a flavonoid compound characterized by the presence of two prenyl groups attached to the genistein backbone. It has been isolated from various plant sources, including Derris scandens and Glycyrrhiza uralensis. The addition of the lipophilic prenyl groups is believed to enhance the biological activity of the parent genistein molecule. Emerging research has highlighted the potential of this compound as a therapeutic agent, primarily owing to its potent anti-inflammatory and anti-cancer effects. This guide aims to consolidate the existing knowledge on the pharmacological properties of this compound to facilitate further research and development.

Pharmacodynamics: Mechanism of Action

The biological activities of this compound are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated in immune cells like macrophages, leading to the production of inflammatory mediators.

-

Inhibition of NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is thought to interfere with this process, thereby reducing the expression of NF-κB target genes.

-

Inhibition of MAPK Pathway: The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of the inflammatory response. This compound has been observed to inhibit the phosphorylation of these kinases, thus dampening the downstream signaling cascade that leads to the production of inflammatory cytokines.

The concerted inhibition of these pathways results in a significant reduction in the secretion of pro-inflammatory mediators, including:

-

Nitric Oxide (NO): A signaling molecule that plays a role in inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine involved in systemic inflammation.

-

Interleukin-6 (IL-6): A pro-inflammatory cytokine with a wide range of biological effects.

-

Interleukin-1β (IL-1β): A potent inflammatory cytokine.

Anti-Cancer Activity

The anti-cancer properties of this compound have been demonstrated in various cancer cell lines, with its mechanism of action involving the induction of apoptosis, cell cycle arrest, and inhibition of lymphangiogenesis.

-

Induction of Apoptosis and Cell Cycle Arrest: Studies on breast cancer cell lines have shown that this compound can induce programmed cell death (apoptosis) and halt the progression of the cell cycle, thereby inhibiting tumor growth.

-

Inhibition of Lymphangiogenesis: In the context of oral cancer, this compound has been found to inhibit the formation of new lymphatic vessels (lymphangiogenesis). This effect is mediated through the downregulation of Vascular Endothelial Growth Factor-A (VEGF-A) and the subsequent inhibition of the VEGF-A/VEGFR-2 signaling pathway in lymphatic endothelial cells. By impeding lymphangiogenesis, this compound may limit the metastatic spread of cancer cells.

Quantitative Pharmacological Data

Quantitative data on the bioactivity of this compound is limited in the currently available literature. However, a study on a structurally similar compound, 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF), provides valuable insight into its potential potency.

Table 1: Inhibitory Concentration (IC50) of a Structurally Related Flavanone

| Compound | Target | Cell Line | IC50 Value | Reference |

| 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 12.21 μM | [1] |

Note: Specific IC50 values for this compound for the inhibition of TNF-α, IL-6, and its cytotoxic effects on various cancer cell lines are not yet available in published literature and represent a key area for future research.

Pharmacokinetics (ADME)

There is currently no specific data available on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. However, studies on other prenylated flavonoids suggest that their bioavailability may be limited due to metabolic processes in the liver. The lipophilic nature of the prenyl groups may facilitate membrane permeability, but can also make them susceptible to phase I and phase II metabolism. Further research is required to elucidate the pharmacokinetic profile of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols commonly employed in the pharmacological evaluation of compounds like this compound. These are provided as a guide for researchers and may require optimization for specific experimental conditions.

In Vitro Anti-inflammatory Activity Assessment

5.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

-

5.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

5.1.3. Cytokine Measurement (ELISA)

-

Collect the culture supernatant after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and adding the substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

5.1.4. Western Blot Analysis for NF-κB and MAPK Pathways

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-Cancer Activity Assessment

5.2.1. Cell Culture and Treatment

-

Cell Lines: Relevant cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer, HCT116 and HT-29 for colon cancer, SCC-9 and CAL-27 for oral cancer).

-

Culture Medium and Conditions: As recommended for the specific cell line.

-

Treatment Protocol:

-

Seed cells in 96-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

5.2.2. Cell Viability Assay (MTT Assay)

-

After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

5.2.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

After treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

References

6,8-Diprenylgenistein: A Comprehensive Technical Guide on its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylgenistein, a prenylated isoflavonoid predominantly found in the Fabaceae (legume) family, plays a significant role in plant defense mechanisms. As a phytoalexin, its production is induced in response to various biotic and abiotic stressors, contributing to the plant's innate immunity. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory signaling pathways associated with this compound in plants. Detailed experimental protocols for its extraction, quantification, and the characterization of related enzymes are presented, alongside a comprehensive summary of available quantitative data. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex molecular interactions and experimental workflows discussed, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

Introduction

Isoflavonoids are a class of plant secondary metabolites almost exclusive to the legume family (Fabaceae) that are well-documented for their diverse biological activities. Among these, prenylated isoflavonoids, characterized by the attachment of one or more isoprenoid-derived prenyl groups to the isoflavonoid backbone, exhibit enhanced bioactivity, including antimicrobial and insecticidal properties. This enhanced biological activity is often attributed to the increased lipophilicity conferred by the prenyl moieties, which facilitates interaction with cellular membranes.

This compound is a diprenylated derivative of the isoflavone genistein, with prenyl groups attached at the C-6 and C-8 positions of the A-ring. It has been isolated from various legume species, including Glycyrrhiza uralensis (licorice) and Sophora flavescens.[1][2] Emerging evidence suggests that this compound functions as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants after exposure to pathogens or other stressors. This guide will delve into the metabolic pathways leading to its synthesis, its functional roles in plant physiology, and the signaling networks that regulate its production.

Biosynthesis of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone scaffold, genistein. The subsequent and characteristic steps involve the attachment of two dimethylallyl pyrophosphate (DMAPP) molecules by prenyltransferase enzymes.

Formation of the Genistein Backbone

The synthesis of genistein is a well-characterized branch of the flavonoid biosynthetic pathway.[3] Key enzymes in this pathway include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

-

Isoflavone synthase (IFS): A key enzyme in isoflavonoid biosynthesis, which catalyzes the rearrangement of the B-ring of naringenin from position 2 to position 3, forming 2-hydroxyisoflavanone.

-

2-Hydroxyisoflavanone dehydratase (HID): Dehydrates 2-hydroxyisoflavanone to form genistein.

Prenylation of Genistein

The final steps in the biosynthesis of this compound involve the sequential addition of two prenyl groups from DMAPP to the genistein core. This reaction is catalyzed by isoflavone prenyltransferases (PTs) , which are typically membrane-bound enzymes.[1][2]

While the specific enzyme(s) responsible for the synthesis of this compound have not been definitively characterized, studies on other prenylated isoflavonoids provide insights into the process. For instance, an isoflavone-specific prenyltransferase from Sophora flavescens, designated SfG6DT, has been shown to catalyze the prenylation of genistein at the 6-position.[2] It is hypothesized that a similar or a set of prenyltransferases with specificity for the C-6 and C-8 positions of genistein are responsible for the formation of this compound. The biosynthesis likely proceeds in a stepwise manner, with the formation of 6-prenylgenistein as an intermediate, followed by a second prenylation event at the C-8 position, or vice versa.

Caption: Proposed biosynthetic pathway of this compound from genistein.

Role in Plant Metabolism and Defense

The primary role of this compound in plant metabolism is associated with defense against pathogens. As a phytoalexin, its accumulation is induced upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

Phytoalexin Activity

Prenylated isoflavonoids, including this compound, exhibit broad-spectrum antimicrobial activity against fungi and bacteria. The lipophilic nature of the prenyl groups is thought to enhance their ability to disrupt microbial cell membranes, leading to cell death or inhibition of growth. The induction of this compound synthesis in response to pathogen attack provides a localized chemical defense at the site of infection.

Response to Abiotic Stress

In addition to biotic stress, the production of isoflavonoids can be influenced by abiotic stressors such as high salinity and drought.[4][5][6] Studies on Glycyrrhiza uralensis have shown that salt stress can lead to significant changes in the metabolome, including the accumulation of various flavonoids and isoflavonoids.[4][6] While specific data for this compound is limited, it is plausible that its biosynthesis is also modulated by abiotic stress as part of a broader stress response mechanism in plants.

Signaling Pathways Regulating Production

The synthesis of phytoalexins is tightly regulated by complex signaling networks that are activated upon stress perception. Key signaling molecules and pathways involved in the induction of isoflavonoid biosynthesis include:

-

Jasmonates (JA): Methyl jasmonate (MeJA) is a well-known elicitor of secondary metabolite production, including prenylated flavonoids.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are central to plant immune signaling. Upon PAMP recognition, a phosphorylation cascade is initiated, leading to the activation of transcription factors that regulate the expression of defense-related genes, including those involved in phytoalexin biosynthesis.[7][8][9][10][11] In legumes, MAPK signaling has been implicated in the induction of isoflavonoid phytoalexins.

Caption: Generalized signaling pathway for phytoalexin induction in plants.

Data Presentation

Quantitative data for this compound is sparse in the literature. The following table summarizes available information on the quantification of related isoflavonoids in Glycyrrhiza species.

| Compound | Plant Species | Tissue | Method | Concentration/Content | Reference |

| Liquiritigenin | Glycyrrhiza uralensis | Root | 1H-qNMR | Varies by origin | [12] |

| Isoliquiritin | Glycyrrhiza uralensis | Root | 1H-qNMR | Varies by origin | [12] |

| Liquiritin | Glycyrrhiza uralensis | Root | 1H-qNMR | Varies by origin | [12] |

| Six Flavonoids | Glycyrrhiza spp. | Root | UPC² | Varies by species | [13][14] |

Note: Specific quantitative data for this compound is needed and represents a significant research gap. The data presented for related compounds highlights the variability in isoflavonoid content based on genetic and environmental factors.

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To extract isoflavonoids, including this compound, from plant tissues for subsequent analysis.

Materials:

-

Dried and powdered plant material (e.g., roots of Glycyrrhiza uralensis)

-

Methanol or ethanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Weigh 1 gram of the powdered plant material and place it in a flask.

-

Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Combine the supernatants and evaporate to dryness using a rotary evaporator.

-

Redissolve the dried extract in a small volume of methanol.

-

For further purification, the extract can be passed through a C18 SPE cartridge, eluting with a methanol-water gradient to fractionate the compounds.

Caption: General workflow for the extraction of isoflavonoids from plant material.

Quantification by UPLC-MS/MS

Objective: To quantify the concentration of this compound in plant extracts.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Negative ESI

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: A specific precursor ion to product ion transition for this compound would need to be determined using a pure standard. For genistein, a common transition is m/z 269 -> 133.

Quantification:

-

A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Heterologous Expression and In Vitro Assay of Prenyltransferases

Objective: To functionally characterize candidate prenyltransferase genes involved in this compound biosynthesis.

Protocol:

-

Gene Cloning: The candidate prenyltransferase gene is cloned into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: The expression vector is transformed into Saccharomyces cerevisiae.

-

Microsome Isolation: Yeast cells expressing the prenyltransferase are cultured, harvested, and lysed. The microsomal fraction, containing the membrane-bound prenyltransferase, is isolated by differential centrifugation.

-

In Vitro Assay:

-

The reaction mixture contains:

-

Microsomal protein

-

Genistein (substrate)

-

DMAPP (prenyl donor)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cations (e.g., MgCl₂)

-

-

The reaction is incubated at 30°C for a defined period.

-

The reaction is stopped, and the products are extracted with ethyl acetate.

-

-

Product Analysis: The extracted products are analyzed by UPLC-MS/MS to identify the formation of prenylated genistein derivatives.

Caption: Workflow for the heterologous expression and in vitro assay of a plant prenyltransferase.

Conclusion and Future Perspectives

This compound is a specialized isoflavonoid with a clear role in plant defense as a phytoalexin. Its biosynthesis from the common isoflavone genistein is catalyzed by prenyltransferase enzymes, the specific details of which are an active area of research. The induction of its production by biotic and abiotic stresses is regulated by complex signaling pathways, offering targets for metabolic engineering to enhance plant disease resistance.

Future research should focus on the definitive identification and characterization of the specific prenyltransferases responsible for the C-6 and C-8 prenylation of genistein. Elucidating the precise signaling cascade that leads to the activation of these enzymes will provide a more complete understanding of the regulation of this compound biosynthesis. Furthermore, comprehensive quantitative studies on the accumulation of this compound in various legume species under different stress conditions are needed to fully appreciate its ecological significance and potential for agricultural applications. For drug development professionals, a deeper understanding of the biosynthesis and regulation of this compound could open avenues for its sustainable production through metabolic engineering in microbial or plant-based systems, providing a source for this and other bioactive prenylated flavonoids.

References

- 1. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New dual functional CYP450 gene involves in isoflavone biosynthesis in Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite Profiling and Transcriptome Analysis Explains Difference in Accumulation of Bioactive Constituents in Licorice (Glycyrrhiza uralensis) Under Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-Omics Elucidates Difference in Accumulation of Bioactive Constituents in Licorice (Glycyrrhiza uralensis) under Drought Stress [mdpi.com]

- 6. Metabolite Profiling and Transcriptome Analysis Explains Difference in Accumulation of Bioactive Constituents in Licorice (Glycyrrhiza uralensis) Under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrative metabolome and transcriptome analyses reveal the differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Partial reconstruction of flavonoid and isoflavonoid biosynthesis in yeast using soybean type I and type II chalcone isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 6,8-Diprenylgenistein: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein (6,8-DG), a prenylated isoflavone primarily isolated from plants such as Cudrania tricuspidata and Derris scandens, has emerged as a promising natural compound with a diverse range of biological activities.[1] Structurally similar to the well-studied isoflavone genistein, the presence of two prenyl groups at the 6 and 8 positions of the A ring significantly enhances its therapeutic potential. This technical guide provides an in-depth review of the current scientific literature on the biological activities of 6,8-DG, with a focus on its anti-lymphangiogenic, anti-obesity, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Anti-Lymphangiogenic Activity

One of the most well-documented biological activities of 6,8-DG is its potent inhibition of lymphangiogenesis, the formation of new lymphatic vessels. This process is critically involved in tumor metastasis, making its inhibition a key strategy in cancer therapy. 6,8-DG has been shown to effectively suppress vascular endothelial growth factor-A (VEGF-A)-induced lymphangiogenesis both in vitro and in vivo.[2][3]

Quantitative Data on Anti-Lymphangiogenic Effects

The inhibitory effects of this compound on various cellular processes involved in lymphangiogenesis have been quantified in human lymphatic microvascular endothelial cells (HLMECs). The data presented below is derived from studies investigating the impact of 6,8-DG on HLMECs treated with recombinant human VEGF-A (rhVEGF-A).

| Biological Effect | Cell Line | Treatment | Concentration of 6,8-DG (µM) | Inhibition (%) | Reference |

| Proliferation | HLMECs | rhVEGF-A | 1 | significant | [3] |

| 2.5 | significant | [3] | |||

| 5 | significant | [3] | |||

| Tube Formation | HLMECs | rhVEGF-A | 1 | Dose-dependent decrease | [3] |

| 2.5 | Dose-dependent decrease | [3] | |||

| 5 | Dose-dependent decrease | [3] | |||

| Migration | HLMECs | rhVEGF-A | 1 | 62 | [3] |

| 2.5 | 88 | [3] | |||

| 5 | 104 (indicating reversal of migration) | [3] |

Signaling Pathway

6,8-DG exerts its anti-lymphangiogenic effects primarily by targeting the VEGF-A/VEGFR-2 signaling pathway. It has been shown to inhibit the expression of VEGF-A in cancer cells and interfere with the binding of VEGF-A to its receptor, VEGFR-2, on lymphatic endothelial cells.[2][3] This blockade of receptor activation leads to the downstream suppression of key signaling molecules involved in cell proliferation, migration, and survival, including Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), p38 Mitogen-Activated Protein Kinase (p38), and Extracellular signal-regulated kinase (ERK).[2][3] Furthermore, 6,8-DG has been observed to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates VEGF-A expression under hypoxic conditions often found in solid tumors.[2]

Caption: 6,8-DG inhibits lymphangiogenesis via the VEGF-A/VEGFR-2 pathway.

Experimental Protocols

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the formation of capillaries.

-

Preparation of Matrigel: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest HLMECs and resuspend them in EGM-2V medium. Seed the cells onto the solidified Matrigel at a density of 2 x 10^4 cells per well.

-

Treatment: Add 6,8-DG at desired concentrations (e.g., 1, 2.5, and 5 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rhVEGF-A).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 6-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

This technique is used to detect and quantify the phosphorylation status of VEGFR-2, a key indicator of its activation.

-

Cell Culture and Treatment: Culture HLMECs to near confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat the cells with rhVEGF-A in the presence or absence of various concentrations of 6,8-DG for a specified time (e.g., 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Anti-Obesity Activity

6,8-DG has demonstrated significant potential as an anti-obesity agent. Its mechanism of action is primarily attributed to the inhibition of pancreatic lipase, a crucial enzyme for the digestion and absorption of dietary fats. By inhibiting this enzyme, 6,8-DG reduces the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.

Quantitative Data on Anti-Obesity Effects

The inhibitory effect of this compound on pancreatic lipase has been determined in vitro. In vivo studies have further elucidated its impact on weight management in a high-fat diet (HFD)-induced obesity mouse model.

| Biological Effect | Assay/Model | Parameter | Value | Reference |

| Pancreatic Lipase Inhibition | In vitro enzyme assay | IC50 | 65.0 µM | [4] |

| Body Weight Gain | HFD-induced obese mice (6 weeks) | 10 mg/kg 6,8-DG | Significantly lower than HFD group | [1] |

| 30 mg/kg 6,8-DG | Significantly lower than HFD group | [1] | ||

| Fat Accumulation | HFD-induced obese mice (6 weeks) | Epididymal adipose tissue & liver | Dramatically decreased with 6,8-DG | [1] |

| Food Efficiency Ratio | HFD-induced obese mice (6 weeks) | 10 mg/kg 6,8-DG | Significantly lower than HFD group | [1] |

| 30 mg/kg 6,8-DG | Significantly lower than HFD group | [1] |

Signaling Pathway

The anti-obesity effects of 6,8-DG may also involve the modulation of cellular energy homeostasis. While direct studies on 6,8-DG are ongoing, its structural analog, genistein, and other flavonoids have been shown to influence the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK can lead to the phosphorylation and inactivation of enzymes involved in fatty acid and cholesterol biosynthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, thereby promoting fatty acid oxidation.

Caption: 6,8-DG exhibits anti-obesity effects via pancreatic lipase inhibition.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, typically using a chromogenic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of porcine pancreatic lipase (PPL) in Tris-HCl buffer (pH 8.0).

-

Prepare a stock solution of the substrate, p-nitrophenyl palmitate (p-NPP), in isopropanol.

-

Prepare a stock solution of 6,8-DG in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add Tris-HCl buffer, the PPL solution, and various concentrations of 6,8-DG or a vehicle control.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the p-NPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of lipase inhibition for each concentration of 6,8-DG compared to the control. Determine the IC50 value, which is the concentration of 6,8-DG required to inhibit 50% of the pancreatic lipase activity.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. 6,8-DG and structurally related compounds have been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways. While direct quantitative data for 6,8-DG's anti-inflammatory activity is still emerging, studies on the closely related compound 6,8-diprenyl-7,4'-dihydroxyflavanone provide strong evidence for its mechanism of action.

Signaling Pathway

The anti-inflammatory effects are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and ERK signaling pathways in macrophages. Upon stimulation by pro-inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). 6,8-diprenyl-7,4'-dihydroxyflavanone has been shown to suppress the activation of both NF-κB and ERK, thereby reducing the expression and release of these pro-inflammatory molecules.

Caption: Anti-inflammatory action via NF-κB and ERK pathway inhibition.

Experimental Protocols

This assay quantifies the production of NO, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 6,8-DG for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Conclusion

This compound is a promising natural product with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-defined anti-lymphangiogenic effects, mediated through the inhibition of the VEGF-A/VEGFR-2 pathway, highlight its potential as an anti-metastatic agent in cancer therapy. The compound's ability to inhibit pancreatic lipase underscores its utility in the management of obesity and related metabolic disorders. Furthermore, its emerging anti-inflammatory properties, likely acting through the suppression of NF-κB and ERK signaling, suggest its broader application in inflammatory conditions. The detailed experimental protocols and quantitative data summarized in this technical guide provide a solid foundation for future research and development of this compound as a novel therapeutic agent. Continued exploration of its multifaceted mechanisms of action and in vivo efficacy is crucial to fully realize its clinical potential.

References

- 1. Anti-Obesity Effect of this compound, an Isoflavonoid of Cudrania tricuspidata Fruits in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of pancreatic lipase inhibitory isoflavonoids from unripe and ripe fruits of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of pancreatic lipase inhibition by Cudrania tricuspidata fruits using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

6,8-Diprenylgenistein synonyms and alternative names

An In-depth Technical Guide to 6,8-Diprenylgenistein: Synonyms, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a naturally occurring prenylated isoflavone. It includes a detailed compilation of its synonyms and alternative names, quantitative data on its biological activities, and descriptions of the experimental protocols used to determine these activities. Furthermore, this guide illustrates the key signaling pathway modulated by this compound.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. The following table summarizes its key identifiers and synonyms for accurate cross-referencing.[1][2][3][4][5]

| Identifier Type | Identifier |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one |

| CAS Registry Number | 51225-28-6 |

| Common Synonyms | 5,7,4'-trihydroxy-6,8-diprenylisoflavone[1][3], 8-Prenylwighteone[1][4], 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone[4] |

| Systematic Names | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methyl-2-buten-1-yl)-[1][3] |

| 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-en-1-yl)-4h-chromen-4-one[1][4] | |

| Database IDs | CHEBI:66263[1][4], CHEMBL494252[1][4], PubChem CID: 480783[1] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably as an antimicrobial and an anti-lymphangiogenic agent.

Antimicrobial Activity

This compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Streptococcus iniae | 7.81 - 500 | --INVALID-LINK-- |

| Streptococcus mutans UA159 | 4 | --INVALID-LINK-- |

| Gram-positive bacteria (general) | Good activity | --INVALID-LINK-- |

Anti-lymphangiogenic Activity

Recent studies have highlighted the potential of this compound in cancer therapy, specifically in inhibiting lymphangiogenesis, the formation of new lymphatic vessels, which is a critical step in tumor metastasis.

Table 2: Inhibitory effects of this compound on lymphangiogenesis.

| Assay | Cell Line | Treatment | Key Findings | Reference |

| Proliferation Assay | HLMECs | This compound (0-20 µM) | Dose-dependently inhibited VEGF-A-induced proliferation. | --INVALID-LINK-- |

| Tube Formation Assay | HLMECs | This compound (5, 10, 20 µM) | Significantly inhibited VEGF-A-induced tube formation. | --INVALID-LINK-- |

| Migration Assay | HLMECs | This compound (5, 10, 20 µM) | Dose-dependently suppressed VEGF-A-induced migration. | --INVALID-LINK-- |

| In vivo lymphangiogenesis | OCSLN animal model | This compound treatment | Suppressed tumor-induced lymphangiogenesis and sentinel lymph node (SLN) metastasis. | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of this compound.

Micro Broth Dilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific bacterium.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of Test Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: A fixed volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Assays for Anti-lymphangiogenic Activity

These in vitro assays utilize human lymphatic microvascular endothelial cells (HLMECs) to model the process of lymphangiogenesis.

-

Cell Proliferation Assay:

-

HLMECs are seeded in 96-well plates and allowed to attach.

-

Cells are then treated with various concentrations of this compound in the presence or absence of a pro-lymphangiogenic factor like VEGF-A.

-

After a set incubation period (e.g., 48 hours), cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay.

-

-

Tube Formation Assay:

-

A layer of Matrigel (a basement membrane matrix) is coated onto the wells of a 96-well plate.

-

HLMECs are seeded onto the Matrigel in the presence of VEGF-A and different concentrations of this compound.

-

After incubation (e.g., 6-12 hours), the formation of tube-like structures is observed and quantified under a microscope.

-

-

Migration Assay (Wound Healing Assay):

-

HLMECs are grown to confluence in a culture plate.

-

A "scratch" or wound is created in the cell monolayer using a pipette tip.

-

The cells are then incubated with VEGF-A and various concentrations of this compound.

-

The rate of cell migration to close the wound is monitored and measured over time.

-

Signaling Pathway Analysis

This compound exerts its anti-lymphangiogenic effects by modulating specific intracellular signaling pathways. A key target is the Vascular Endothelial Growth Factor-A (VEGF-A) signaling cascade, which is crucial for the proliferation and migration of lymphatic endothelial cells.[6]

The following diagram illustrates the inhibitory effect of this compound on the VEGF-A/VEGFR-2 signaling pathway.

Caption: Inhibition of VEGF-A/VEGFR-2 signaling by this compound.

The diagram illustrates that this compound inhibits lymphangiogenesis through a dual mechanism.[6] It suppresses the expression of VEGF-A in cancer cells, likely by inhibiting the hypoxia-inducible factor (HIF-1α).[6] Additionally, it directly interferes with the binding of VEGF-A to its receptor, VEGFR-2, on human lymphatic microvascular endothelial cells (HLMECs).[6] This blockade prevents the activation of downstream signaling molecules, including FAK, PI3K, AKT, p38, and ERK, which are all critical for the processes of cell proliferation, migration, and tube formation that underpin lymphangiogenesis.[6]

References

- 1. Total Syntheses and Antibacterial Studies of Natural Isoflavones: Scandenone, Osajin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Prenylnaringenin—Its Beneficial Biological Effects and Possible Applications [mdpi.com]

- 5. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of 6,8-Diprenylgenistein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,8-Diprenylgenistein, a naturally occurring isoflavone with significant potential in drug discovery. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and visualizes its known biological signaling pathways.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR and MS data. The following tables summarize the key quantitative data for easy reference and comparison.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₅H₂₆O₅ | [1] |

| Molecular Weight | 406.5 g/mol | [1] |

| Monoisotopic Mass | 406.17802393 Da | |

| GC-MS Data | ||

| Source | Yan Wang, et al. Bioorganic & Medicinal Chemistry, V. 21, 2013, P.6398-6404 | [1] |

| LC-MS Data | ||

| Precursor Type | [M+H]⁺ | [1] |

| Precursor m/z | 407.185 | [1] |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data is based on analyses of this compound isolated from natural sources.

¹³C NMR Spectroscopic Data

The complete ¹³C NMR data with specific chemical shifts will be populated here upon locating the supplementary data from relevant publications.

¹H NMR Spectroscopic Data

A comprehensive table of ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J), will be included here once the full spectral data is obtained from a primary research article.

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data for isoflavonoids like this compound. For compound-specific parameters, it is recommended to consult the primary literature detailing its isolation and characterization.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (e.g., hydroxyl groups).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Instrumentation: Mass spectra can be obtained using various instruments, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with different ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Introduction:

-

GC-MS: The sample, often derivatized to increase volatility, is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

LC-MS: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph for separation prior to introduction into the mass spectrometer.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion (e.g., [M+H]⁺, [M-H]⁻) and its fragment ions. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows

This compound has been shown to exhibit various biological activities, including anti-proliferative and anti-inflammatory effects. The following diagrams illustrate some of the key signaling pathways and a general workflow for its isolation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6,8-Diprenylgenistein

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein is a prenylated isoflavone found in plants such as Cudrania tricuspidata.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-obesity effects.[1] As research into the therapeutic potential of this compound progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, including biological fluids and plant extracts, is paramount. These methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and understanding its mechanism of action.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC-UV: This method is suitable for the quantification of this compound in relatively simple matrices, such as plant extracts or formulations where the concentration of the analyte is high. It is a cost-effective and widely available technique.

-

LC-MS/MS: This is the preferred method for quantifying this compound in complex biological matrices like plasma, urine, and tissue homogenates. Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte and its metabolites, even in the presence of interfering substances.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 10-50 ng/mL |

| Limit of Quantification (LOQ) | 50-150 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value |